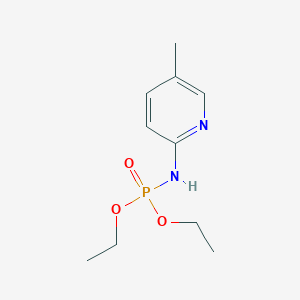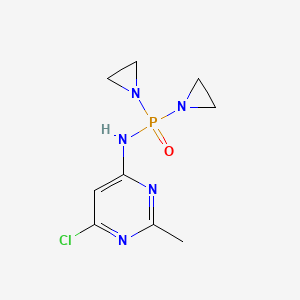
Benzilic acid, 4,4'-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of Benzilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 3-butoxy-4-nitro-, 2-(diethylamino)ethyl ester, hydrochloride
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
Uniqueness
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester structure and the presence of both methoxy and diethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
2276-89-3 |
|---|---|
Fórmula molecular |
C22H30ClNO5 |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-5-23(6-2)15-16-28-21(24)22(25,17-7-11-19(26-3)12-8-17)18-9-13-20(27-4)14-10-18;/h7-14,25H,5-6,15-16H2,1-4H3;1H |
Clave InChI |
YANZREKXCRAKRB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)


![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)

![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)





![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)

